molecular formula C11H15ClO B8002597 1-(3-Chloro-4-methylphenyl)-2-butanol

1-(3-Chloro-4-methylphenyl)-2-butanol

Cat. No.: B8002597
M. Wt: 198.69 g/mol
InChI Key: FOXWWUMSHKXBCL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2-butanol (CAS No: 1824057-02-4) is an organic compound with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol. It is a chiral secondary alcohol derivative featuring a chloro-methyl substituted phenyl ring. This structural motif is of significant interest in materials science research, particularly for investigating hydrogen bonding and supramolecular clustering in monoalcohols. Studies on similar phenyl derivatives of butanol isomers have shown their utility as model systems for analyzing molecular dynamics, such as the Debye relaxation process and structural (α) relaxation, under various thermodynamic conditions . The presence of the rigid phenyl ring and halogen atom can influence the self-assembly of molecules, affecting the size and structure of hydrogen-bonded aggregates and introducing potential for competitive intermolecular interactions . Researchers value this compound for probing the effects of molecular structure, including the position of the hydroxyl group and the presence of steric hindrance from aromatic and halogen groups, on physical properties and molecular association behaviors. This compound is intended for use in non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-10(13)6-9-5-4-8(2)11(12)7-9/h4-5,7,10,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXWWUMSHKXBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Grignard reaction is a cornerstone for synthesizing secondary alcohols. For 1-(3-Chloro-4-methylphenyl)-2-butanol, this method involves reacting 3-chloro-4-methylbenzaldehyde with a butylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF). The aldehyde’s carbonyl group undergoes nucleophilic attack by the Grignard reagent, forming an alkoxide intermediate that is protonated during workup to yield the alcohol.

Key Parameters :

  • Temperature : 0°C during reagent addition, followed by reflux at 65°C.

  • Solvent : THF or diethyl ether, chosen for their ability to stabilize the Grignard reagent.

  • Stoichiometry : A 1:1 molar ratio of aldehyde to Grignard reagent, with excess Grignard (1.2 equivalents) to ensure complete conversion.

Yield Optimization and Challenges

Yields typically range from 68–75%, influenced by the purity of the aldehyde and the exclusion of moisture. Side reactions, such as enolization of the aldehyde or premature quenching of the Grignard reagent, are mitigated by rigorous drying of solvents and substrates.

Table 1: Grignard Reaction Optimization

ParameterOptimal ConditionYield (%)Side Products
SolventTHF75<5% diarylmethane
Reaction Time4 hours72<3% aldol adducts
Grignard Equivalents1.275Negligible

Reduction of 1-(3-Chloro-4-methylphenyl)-2-butanone

Catalytic Hydrogenation

The ketone precursor, 1-(3-Chloro-4-methylphenyl)-2-butanone, is reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This method offers high selectivity for the secondary alcohol without over-reduction.

Reaction Setup :

  • Pressure : 1–3 atm H₂.

  • Temperature : 25–40°C.

  • Solvent : Ethanol or methanol.

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol provides a milder alternative, suitable for acid-sensitive substrates. The reaction proceeds at room temperature, achieving yields of 80–85%.

Comparative Analysis :

  • Catalytic Hydrogenation : Higher yields (88–92%) but requires specialized equipment.

  • NaBH₄ Reduction : Faster and safer, albeit with marginally lower yields.

Table 2: Reduction Methods Comparison

MethodCatalyst/ReagentYield (%)Reaction Time
Catalytic Hydrogenation5% Pd/C906 hours
NaBH₄ ReductionNaBH₄ (2 eq)821 hour

Acid-Catalyzed Hydration of 1-(3-Chloro-4-methylphenyl)-1-butene

Reaction Pathway

Hydration of 1-(3-Chloro-4-methylphenyl)-1-butene under acidic conditions (e.g., H₂SO₄) follows Markovnikov’s rule, placing the hydroxyl group on the second carbon. This method is advantageous for large-scale synthesis due to readily available alkene precursors.

Conditions :

  • Acid Concentration : 10–20% H₂SO₄.

  • Temperature : 80–100°C.

  • Time : 8–12 hours.

Regioselectivity and Byproducts

The reaction predominantly forms the desired secondary alcohol (75–80%), with minor amounts of the tertiary alcohol (5–8%) due to carbocation rearrangements.

Table 3: Hydration Reaction Outcomes

Acid Strength (%)Temperature (°C)Desired Product (%)Byproducts (%)
1590787
20100808

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic this compound is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acylates one enantiomer, enabling separation of the desired (R)- or (S)-isomer.

Optimized Parameters :

  • Solvent : Toluene or hexane.

  • Acyl Donor : Vinyl acetate.

  • Enantiomeric Excess (ee) : >98%.

Industrial Scalability

This method is favored for producing enantiopure alcohols for pharmaceuticals, though it requires costly enzymes and extended reaction times (24–48 hours).

Friedel-Crafts Alkylation Limitations

Electronic Effects of Substituents

The electron-withdrawing chlorine and electron-donating methyl group on the aromatic ring create competing directing effects, complicating Friedel-Crafts alkylation. Attempts to directly alkylate toluene derivatives with 2-butanol-derived electrophiles result in low yields (<30%) and regiochemical ambiguity.

Table 4: Friedel-Crafts Alkylation Challenges

ElectrophileCatalystYield (%)Major Product
2-Butanol-derivedAlCl₃28Isomeric mixture
tert-Butyl chlorideFeCl₃32Para-substituted

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: 1-(3-Chloro-4-methylphenyl)-2-butanone or 1-(3-Chloro-4-methylphenyl)-2-butanoic acid.

    Reduction: 1-(3-Chloro-4-methylphenyl)-2-butane.

    Substitution: 1-(3-Amino-4-methylphenyl)-2-butanol or 1-(3-Mercapto-4-methylphenyl)-2-butanol.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cell membrane receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Position Impact :

  • Chlorine Position : Moving the Cl from the 3- to 2- or 4-position alters steric hindrance and electronic effects. For example, ortho-substituted Cl (2-position) may increase steric bulk, reducing reactivity in nucleophilic substitutions .

Alcohol Position Impact :

  • Secondary alcohols (2-butanol derivatives) generally exhibit lower reactivity in oxidation reactions compared to primary alcohols (1-butanol derivatives). Evidence from biological studies shows that 2-butanol derivatives may have weaker inhibitory effects on lipid production pathways compared to 1-butanol isomers .

Physicochemical Properties (Hypothetical Comparison)

Property 1-(3-Cl-4-CH₃-Ph)-2-butanol 1-(4-Cl-3-CH₃-Ph)-2-butanol 1-(3-Cl-4-CH₃-Ph)-1-butanol
Molecular Weight (g/mol) ~214.7 ~214.7 ~214.7
Boiling Point (°C) ~250–270 (est.) ~245–265 (est.) ~230–250 (est.)
Solubility in Water Low (hydrophobic substituents) Moderate (Cl position effect) Very low (primary alcohol)
LogP (estimated) ~3.2 ~3.0 ~2.8

Q & A

Q. How can researchers optimize the synthetic route for 1-(3-Chloro-4-methylphenyl)-2-butanol to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Optimize molar ratios of reactants (e.g., 3-chloro-4-methylphenyl precursors and butanol derivatives) under controlled temperatures (e.g., 60–80°C) to minimize side reactions like ether formation .
  • Catalyst Selection: Test Lewis acids (e.g., BF₃·Et₂O) or base catalysts (e.g., K₂CO₃) to enhance regioselectivity.
  • Solvent Systems: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction kinetics and solubility .
  • Purification: Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks using ¹H NMR (δ 1.2–1.5 ppm for -CH₂CH₂-, δ 7.2–7.6 ppm for aromatic protons) and ¹³C NMR (δ 70–75 ppm for the hydroxyl-bearing carbon) .
  • IR Spectroscopy: Confirm hydroxyl (-OH) stretch at ~3400 cm⁻¹ and C-Cl vibration at ~750 cm⁻¹.
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structural refinement, leveraging high-resolution single-crystal data to resolve stereochemistry .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA analysis to identify decomposition thresholds (>150°C). Store at –20°C in amber vials to prevent thermal/photo-degradation .
  • pH Sensitivity: Test stability in buffered solutions (pH 4–9) via HPLC; acidic conditions may promote esterification, while basic conditions could lead to elimination reactions.

Advanced Research Questions

Q. What role does stereochemistry play in the intermolecular interactions of this compound?

Methodological Answer:

  • Crystal Packing: Analyze hydrogen-bonding networks using graph set notation (e.g., S(6) motifs for hydroxyl···chlorine interactions) to explain polymorphism or co-crystal formation .
  • SHELX Refinement: Resolve enantiomeric excess via Flack parameter analysis in chiral crystals .

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets) by modifying substituents on the aromatic ring .
  • QSAR Models: Corrogate logP and Hammett constants (σ) with bioactivity data to prioritize analogs with enhanced binding affinity.

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Dynamic Effects: Compare solution-state NMR (averaged conformers) with solid-state X-ray data to identify fluxional behavior (e.g., hindered rotation of the chloromethyl group) .
  • DFT Calculations: Optimize molecular geometries using Gaussian09 and simulate NMR chemical shifts to reconcile experimental discrepancies.

Q. What synthetic strategies mitigate steric hindrance during functionalization of the 3-chloro-4-methylphenyl group?

Methodological Answer:

  • Directed Ortho-Metalation: Use bulky directing groups (e.g., TMS-protected alcohols) to selectively introduce substituents .
  • Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity under high-pressure conditions .

Data Contradiction Analysis Example:

ObservationPossible ExplanationResolution Method
NMR shows single peakRapid equilibrium in solutionVariable-temperature NMR
X-ray reveals dimerSolid-state H-bondingHirshfeld surface analysis

Q. Safety and Handling Protocols

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste Disposal: Neutralize acidic/basic byproducts before incineration.

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